2-(4-Bromo-2,6-difluorophenyl)acetaldehyde 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17597271
InChI: InChI=1S/C8H5BrF2O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2
SMILES:
Molecular Formula: C8H5BrF2O
Molecular Weight: 235.02 g/mol

2-(4-Bromo-2,6-difluorophenyl)acetaldehyde

CAS No.:

Cat. No.: VC17597271

Molecular Formula: C8H5BrF2O

Molecular Weight: 235.02 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2,6-difluorophenyl)acetaldehyde -

Specification

Molecular Formula C8H5BrF2O
Molecular Weight 235.02 g/mol
IUPAC Name 2-(4-bromo-2,6-difluorophenyl)acetaldehyde
Standard InChI InChI=1S/C8H5BrF2O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2
Standard InChI Key WZVRTLDKMHIQRN-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)CC=O)F)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with bromine (Br) at the 4th position and fluorine (F) at the 2nd and 6th positions. An acetaldehyde group (–CH₂CHO) is attached to the aromatic ring, introducing both electrophilic (aldehyde) and nucleophilic (α-hydrogen) reactivity sites. The IUPAC name 2-(4-bromo-2,6-difluorophenyl)acetaldehyde reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₅BrF₂O
Molecular Weight235.02 g/mol
CAS NumberNot explicitly listed
SMILES NotationBrC1=CC(F)=C(C=C1F)CC=O

The absence of a CAS number in available literature highlights the compound’s specialized niche in research.

Electronic and Steric Effects

The electron-withdrawing bromine and fluorine substituents deactivate the aromatic ring, directing electrophilic substitutions to meta positions relative to the acetaldehyde group. Steric hindrance from the ortho-fluorine atoms further influences reaction pathways, favoring transformations at the aldehyde moiety.

Synthesis and Manufacturing

Halogenation and Functionalization

Synthesis typically begins with halogenation of benzaldehyde derivatives. A common route involves:

  • Bromination: Electrophilic bromination of 2,6-difluorobenzaldehyde using Br₂ in the presence of Lewis acids like FeBr₃.

  • Acetaldehyde Introduction: Friedel-Crafts alkylation or palladium-catalyzed coupling to attach the acetaldehyde group.

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYieldSource
BrominationBr₂, FeBr₃, 0–25°C, 12 h68%
Aldehyde FunctionalizationPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 4 h43.5%

The moderate yield in aldehyde functionalization (43.5%) underscores challenges in steric hindrance and side reactions .

Optimization Strategies

Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation at 150°C for 15 minutes increased yields to 72% in model systems.

Physicochemical Properties

Stability and Solubility

The compound exhibits limited aqueous solubility (0.128 mg/mL) , necessitating polar aprotic solvents like DMF or THF for reactions. Stability studies indicate decomposition above 150°C, requiring storage at –20°C under inert gas.

Table 3: Physical Data

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (Octanol-Water)2.43
Solubility in DMF>50 mg/mL

Spectroscopic Signatures

  • ¹H NMR: Aldehyde proton at δ 9.7–10.1 ppm; aromatic protons as doublets (J = 8–10 Hz) due to fluorine coupling.

  • IR: Strong C=O stretch at 1720 cm⁻¹; C–F vibrations at 1100–1200 cm⁻¹.

Reactivity and Chemical Behavior

Aldehyde Reactivity

The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids. For instance, treatment with KMnO₄ yields 2-(4-bromo-2,6-difluorophenyl)acetic acid, a precursor for nonsteroidal anti-inflammatory drugs.

Aromatic Substitution

Applications in Scientific Research

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its bromine atom facilitates further functionalization via Buchwald-Hartwig amination.

Materials Science

In liquid crystal research, derivatives of 2-(4-bromo-2,6-difluorophenyl)acetaldehyde show promise as polar motifs for ferroelectric materials. The fluorine atoms enhance dipole alignment, critical for display technologies .

Current Research and Future Directions

Catalytic Asymmetric Synthesis

Recent studies focus on enantioselective aldol reactions using organocatalysts to access chiral β-hydroxy aldehydes for drug discovery.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis is being explored to enhance sustainability. Early trials report 65% yield with reduced waste.

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